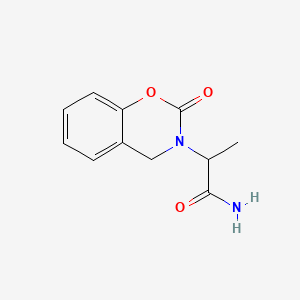
N-Methyl-2-oxo-2H-1,3-benzoxazine-3(4H)-acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)propanamide is a chemical compound that belongs to the benzoxazine family. Benzoxazines are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis. This compound features a benzoxazine ring fused with a propanamide group, which may impart unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)propanamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of an anthranilic acid derivative with a suitable aldehyde or ketone, followed by cyclization to form the benzoxazine ring. The propanamide group can be introduced through subsequent reactions, such as amidation.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques to ensure high purity and consistency.
化学反应分析
Types of Reactions
2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new substituents onto the benzoxazine ring or the propanamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, RNH2) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
科学研究应用
Chemistry: As a building block for synthesizing more complex molecules and materials.
Biology: Investigating its biological activity and potential as a pharmaceutical agent.
Medicine: Exploring its therapeutic potential for treating various diseases.
Industry: Utilizing its unique properties in the development of advanced materials, such as polymers and coatings.
作用机制
The mechanism of action of 2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)propanamide would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies, including molecular docking and biochemical assays, are necessary to elucidate these mechanisms.
相似化合物的比较
Similar Compounds
2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)acetamide: Similar structure with an acetamide group instead of propanamide.
2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)butanamide: Contains a butanamide group, offering different chemical properties.
Uniqueness
2-(2-oxo-2H-1,3-benzoxazin-3(4H)-yl)propanamide is unique due to its specific combination of the benzoxazine ring and propanamide group, which may confer distinct reactivity and biological activity compared to its analogs.
属性
CAS 编号 |
18464-41-0 |
|---|---|
分子式 |
C11H12N2O3 |
分子量 |
220.22 g/mol |
IUPAC 名称 |
2-(2-oxo-4H-1,3-benzoxazin-3-yl)propanamide |
InChI |
InChI=1S/C11H12N2O3/c1-7(10(12)14)13-6-8-4-2-3-5-9(8)16-11(13)15/h2-5,7H,6H2,1H3,(H2,12,14) |
InChI 键 |
WRSMQDZLWJKPLP-UHFFFAOYSA-N |
规范 SMILES |
CC(C(=O)N)N1CC2=CC=CC=C2OC1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





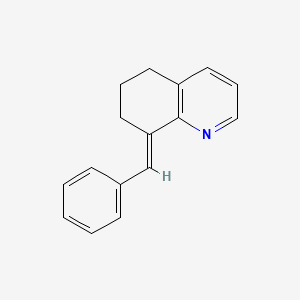

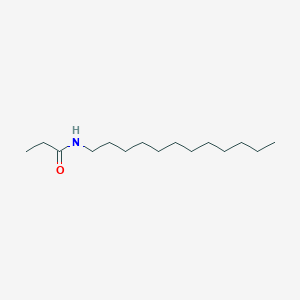
![7,9-Dichloro-5-(4-nitrophenyl)-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B12002541.png)
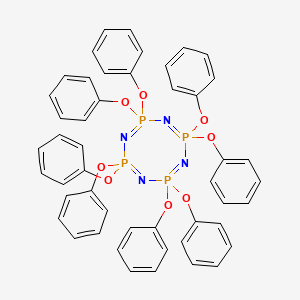
![5-(2-chlorophenyl)-7-ethyl-N,N-dimethyl-2,3-dihydro-1H-thieno[2,3-e][1,4]diazepine-1-carboxamide](/img/structure/B12002555.png)
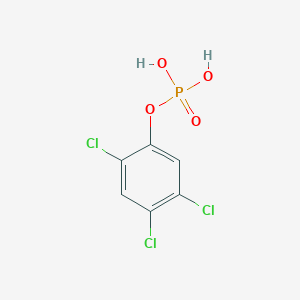

![5-(4-tert-butylphenyl)-4-{[(E)-(2,3-dichlorophenyl)methylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12002561.png)
![4-[(E)-3-(2-Methoxy-phenyl)-prop-2-en-(E)-ylideneamino]-5-phenyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B12002563.png)

